N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(2-Methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine derivative characterized by a fused bicyclic core ([1,2,4]triazolo[4,3-a]pyrazine) substituted with a phenoxy group at position 8 and an acetamide moiety at position 2.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-16-10-6-5-9-15(16)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)29-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJLKZNKZCXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a triazole ring with a phenoxy group and an acetamide moiety. Its molecular formula is , and its molecular weight is approximately 373.37 g/mol. The presence of the triazole and phenoxy groups suggests potential for diverse biological interactions.
Pharmacological Profile
1. Antimicrobial Activity:
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for some derivatives .
2. Anticancer Activity:
Triazole derivatives are also recognized for their anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For instance, one study reported IC50 values ranging from 27.6 μM to 43 μM for different triazole derivatives against MDA-MB-231 cells .
3. Anti-inflammatory and Analgesic Effects:
The incorporation of specific substituents on the triazole ring can enhance anti-inflammatory properties. Compounds with similar structures have been documented to exhibit significant analgesic effects in animal models, suggesting potential therapeutic applications in pain management .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and membrane penetration |
| Phenoxy group | Improves binding affinity to target proteins |
| Acetamide group | Contributes to solubility and bioavailability |
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of studies evaluated the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis. Among the tested compounds, specific derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong anti-tubercular activity .
Case Study 2: Anticancer Potential
In a comparative study of triazole derivatives against breast cancer cells, several compounds demonstrated selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutics. The presence of electron-withdrawing groups was correlated with increased potency .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth .
- Anti-inflammatory Properties : Studies have shown that the compound can modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. It may act by inhibiting pro-inflammatory cytokines or pathways .
2. Biological Research
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, providing insights into disease mechanisms .
- Receptor Interaction Studies : Investigations into how the compound interacts with various receptors have revealed potential applications in drug design, particularly in targeting neurological disorders .
3. Industrial Applications
- Synthesis of Complex Molecules : Due to its unique structure, N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide serves as a building block in the synthesis of more complex organic molecules. Its derivatives can be used in creating new materials with tailored properties for specific industrial applications .
Case Studies
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazolopyrazine Derivatives
Key Observations :
- Position 8 Modifications: The target compound’s phenoxy group contrasts with electron-withdrawing groups (e.g., nitro, fluoro in ) or bulky substituents (e.g., piperazinyl in ). Phenoxy may enhance π-π stacking interactions in biological systems.
- Acetamide Side Chain : The 2-methoxyphenyl group in the target compound likely improves lipophilicity compared to chlorobenzyl (logP ~2.5–3.5) or isopropyl groups .
Table 2: Property Comparison
Critical Insights :
- Solubility: The target compound’s methoxyphenyl group may reduce aqueous solubility compared to hydroxyl- or amino-substituted analogs .
- Bioactivity: Piperazinyl-substituted analogs (e.g., ) show enhanced binding to G-protein-coupled receptors, while phenoxy groups may favor kinase interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?
- Methodology : Synthesis typically involves multi-step heterocyclic assembly. For example, analogous triazolopyrazine derivatives are synthesized via substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives as intermediates), followed by reductive amination and condensation with cyanoacetic acid . Key steps include:
- Substitution : Alkaline conditions (e.g., K₂CO₃/DMF) for phenoxy-group introduction.
- Reduction : Acidic iron powder reduction of nitro intermediates to aniline derivatives.
- Condensation : Use of condensing agents (e.g., HATU or DCC) for acetamide bond formation .
- Optimization : Monitor reaction progress via TLC (e.g., ethyl acetate/hexane eluent) and purify intermediates via silica gel chromatography .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxyphenyl and phenoxy groups) and rule out regioisomers.
- HRMS : Validate molecular formula (e.g., C₂₀H₁₈N₄O₄).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Challenges : Triazolopyrazine tautomerism may complicate spectral interpretation; use deuterated DMSO for stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- GHS Classification : Acute toxicity (oral), skin/eye irritation, and respiratory sensitization require PPE (gloves, goggles, lab coats) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Collect solid residues in sealed containers; avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the triazolopyrazine core in this compound?
- Electrophilic Reactivity : The 3-oxo group and phenoxy substituent enhance electron-deficient character, making the triazolopyrazine core susceptible to nucleophilic attack (e.g., at C-8). Computational studies (DFT) suggest that steric effects from the 2-methoxyphenyl group influence regioselectivity .
- Tautomerism : The 3-oxo group facilitates keto-enol tautomerism, which may affect binding in biological assays. Stabilize the desired tautomer via pH control (e.g., buffered solutions at pH 7.4) .
Q. How can analytical discrepancies in purity assessments be resolved when scaling up synthesis?
- Case Study : Contradictory HPLC purity data (e.g., 92% vs. 98%) may arise from residual solvents or regioisomers.
- Resolution Strategies :
- LC-MS : Identify low-abundance impurities (e.g., trace regioisomers).
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove hydrophobic byproducts .
- DSC/TGA : Detect solvent residues or polymorphic forms affecting purity .
Q. What biological assays are suitable for evaluating the compound’s activity, and how should controls be designed?
- Assay Design :
- Target Selection : Prioritize kinases or GPCRs based on structural homology to known triazolopyrazine inhibitors (e.g., JAK2 or BTK) .
- Controls : Include a positive control (e.g., staurosporine for kinase inhibition) and vehicle (DMSO <0.1%).
- Dose-Response : Test 10 nM–100 µM range; use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ .
- Toxicity Screening : Perform MTT assays on HEK293 cells to assess cytotoxicity at bioactive concentrations .
Contradiction Analysis
- Synthetic Yield Variability : reports 65% yield for phenoxy substitution, while analogous protocols (e.g., ) achieve 82% via optimized condensing agents. Recommendation : Use HATU over DCC for higher efficiency .
- Toxicity Data Gaps : While highlights acute toxicity, no in vivo data exists. Mitigation : Prioritize acute oral toxicity studies in rodents per OECD 423 guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
